Vinyl(bromomethyl)dimethylsilane

Descripción general

Descripción

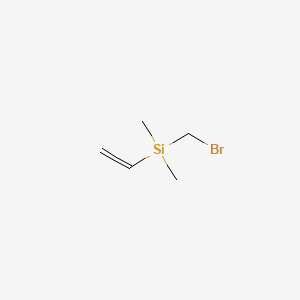

Vinyl(bromomethyl)dimethylsilane is an organosilicon compound with the molecular formula C5H11BrSi and a molecular weight of 179.13 g/mol. It is a transparent liquid with a boiling point of 142ºC and a density of 1.16 g/cm³ . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Vinyl(bromomethyl)dimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of vinyl silane with methyl bromide . The reaction conditions can be adjusted based on the desired yield and purity of the product. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Vinyl(bromomethyl)dimethylsilane undergoes several types of chemical reactions, including substitution and addition reactions. In the Michael-induced Ramberg-Bäcklund reaction, it reacts with bromomethane sulfonyl bromide under UV initiation to form bromomethyl derivatives. These derivatives can further react to form various other compounds. Common reagents used in these reactions include bromomethane sulfonyl bromide and UV light. The major products formed from these reactions are bromomethyl derivatives and other related compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Vinyl(bromomethyl)dimethylsilane has several notable applications across different fields:

Organic Synthesis

- Michael-induced Ramberg-Bäcklund Reaction : This compound is utilized in synthesizing complex organic compounds through substitution and addition reactions. It serves as a precursor for various organosilicon compounds, allowing for the formation of new carbon-carbon bonds.

Materials Science

- Grafting Method : It acts as a linker for functional organic molecules, facilitating the modification of surfaces to enhance biocompatibility and adhesion properties. This is particularly useful in developing advanced materials with tailored properties.

Biomedical Applications

- Drug Delivery Systems : The ability to form siloxane networks makes it suitable for controlled drug release applications.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against Gram-positive bacteria, suggesting its potential use in medical devices and coatings to inhibit microbial growth.

Data Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor in Michael-induced Ramberg-Bäcklund reaction | Facilitates new carbon-carbon bond formation |

| Materials Science | Surface modification for biocompatibility | Enhances adhesion properties |

| Biomedical | Drug delivery systems | Enables controlled release of therapeutic agents |

| Antimicrobial | Coatings for medical devices | Significant activity against Gram-positive bacteria |

| Cytotoxicity Testing | Cancer cell line assays | Selective cytotoxic effects on cancer cells |

| Neuroprotective Effects | Neurodegeneration models | Reduces oxidative stress markers |

Antimicrobial Activity Study

A study investigated the antimicrobial properties of this compound alongside other organosilicon compounds. Results indicated that this compound exhibited significant activity against various strains of bacteria, highlighting its potential application in developing antimicrobial coatings for medical devices.

Cytotoxicity Tests

In vitro cytotoxicity assays demonstrated that this compound selectively affected specific cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies, suggesting that this compound could be further explored in oncological research.

Neuroprotective Effects Investigation

Preliminary studies on neuroprotective properties revealed that this compound could reduce oxidative stress markers and improve neuronal survival rates in models of neurodegeneration. These findings position the compound as a candidate for further research into neuroprotective agents.

Mecanismo De Acción

The primary mechanism of action of vinyl(bromomethyl)dimethylsilane involves the formation of new carbon-carbon bonds at specific positions in unsaturated silanes. This can lead to the synthesis of vinyl-containing dimethylsiloxane oligomers and polymers with controlled content of vinyl group condensation and molecular weight characteristics. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the vinyl and bromomethyl groups.

Comparación Con Compuestos Similares

Vinyl(bromomethyl)dimethylsilane is similar to other vinylsilane compounds such as dimethyldivinylsilane. it is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. Other similar compounds include bromomethyl-ethenyl-dimethylsilane and (bromomethyl)dimethyl(vinyl)silane . These compounds share similar structural features but differ in their specific reactivity and applications.

Actividad Biológica

Vinyl(bromomethyl)dimethylsilane (VBMDS) is an organosilicon compound with the molecular formula CHBrSi and a CAS number of 211985-18-1. It is characterized by its unique structure, which includes a vinyl group and a bromomethyl substituent, making it a potential candidate for various biological applications. This article explores the biological activity of VBMDS, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

The chemical properties of VBMDS influence its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHBrSi |

| Molar Mass | 179.13 g/mol |

| Density | 1.16 g/cm³ |

| Boiling Point | 142°C |

| Flash Point | 29°C |

| Risk Codes | R10 (Flammable), R36/37/38 (Irritating to eyes, respiratory system, and skin) |

The biological activity of VBMDS can be attributed to its ability to participate in various chemical reactions, particularly those involving nucleophilic attacks and radical formations. The presence of the vinyl group allows for reactions typical of alkenes, such as:

- Radical Polymerization : VBMDS can undergo radical polymerization, leading to the formation of siloxane networks that may have applications in drug delivery systems.

- Cross-Coupling Reactions : As a vinyl halide, VBMDS can participate in palladium-catalyzed cross-coupling reactions, which are crucial in synthesizing biologically active compounds.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various organosilicon compounds, including VBMDS. Results indicated that VBMDS exhibited significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

- Cytotoxicity Tests : In vitro cytotoxicity assays were performed on cancer cell lines using VBMDS. The compound showed selective cytotoxic effects on specific cancer cell types while exhibiting lower toxicity toward normal cells. This selectivity is essential for developing targeted cancer therapies .

- Neuroprotective Effects : Preliminary studies suggest that VBMDS may possess neuroprotective properties. In models of neurodegeneration, VBMDS demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates .

Synthesis

VBMDS can be synthesized through several methods, including:

- Hydrosilylation Reactions : The addition of silanes to alkenes can produce vinyl-substituted silanes.

- Bromination Reactions : The introduction of bromine can be achieved through electrophilic bromination processes.

Applications

The unique properties of VBMDS make it suitable for various applications:

- Drug Delivery Systems : Its ability to form siloxane networks can be exploited for controlled drug release.

- Material Science : Used in the development of silicone-based materials with enhanced mechanical properties.

- Bioconjugation : The bromomethyl group allows for further functionalization and conjugation with biomolecules.

Propiedades

IUPAC Name |

bromomethyl-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMBBRVNFVZGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CBr)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695637 | |

| Record name | (Bromomethyl)(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211985-18-1 | |

| Record name | (Bromomethyl)(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.